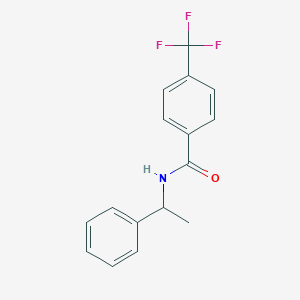![molecular formula C16H19NOS B263594 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, also known as ITE, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that regulates the expression of genes involved in various biological processes, including immune response, cell differentiation, and metabolism. ITE has been shown to activate AhR and modulate its downstream signaling pathways, leading to a range of biological effects.
作用機序
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide activates AhR by binding to its ligand-binding domain, leading to the translocation of the receptor to the nucleus and the activation of its downstream signaling pathways. AhR activation can lead to the expression of genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. The exact mechanism of action of 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide on AhR signaling is still under investigation, but it is believed to involve the modulation of the conformational changes of the receptor and the recruitment of co-activators and co-repressors.
Biochemical and Physiological Effects
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of xenobiotic metabolism, immune response, and inflammation. 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and the detoxification of carcinogens. 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has also been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, leading to the regulation of immune responses. In addition, 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for AhR activation, its stability in biological fluids, and its ease of synthesis. However, 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the exact mechanism of action of 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide on AhR signaling is still under investigation, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, including the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets and downstream signaling pathways, and the development of novel derivatives with improved pharmacokinetic properties. In addition, the investigation of the crosstalk between AhR signaling and other signaling pathways, such as the NF-κB pathway, can provide insights into the complex regulation of biological processes by AhR. Overall, the research on 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide and AhR signaling has the potential to lead to the development of novel therapies for various diseases.
合成法
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide can be synthesized through a multistep process starting from 2-thiophenecarboxaldehyde and isopropylamine. The first step involves the condensation of 2-thiophenecarboxaldehyde with isopropylamine to form 2-(2-thienyl)ethylamine. The amine is then reacted with benzoyl chloride to yield 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. Studies have shown that 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has also been shown to modulate immune responses by regulating the differentiation and function of immune cells, such as T cells and dendritic cells. In addition, 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
製品名 |
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
分子式 |
C16H19NOS |
分子量 |
273.4 g/mol |
IUPAC名 |
4-propan-2-yl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NOS/c1-12(2)13-5-7-14(8-6-13)16(18)17-10-9-15-4-3-11-19-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
InChIキー |
YVKLFYZZEJXFCY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)





